molecular formula C9H4Cl2O B8325597 3-(3,4-Dichlorophenyl)-2-propynal

3-(3,4-Dichlorophenyl)-2-propynal

Cat. No.: B8325597
M. Wt: 199.03 g/mol
InChI Key: NOISOSBHCJFYHV-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-propynal is a useful research compound. Its molecular formula is C9H4Cl2O and its molecular weight is 199.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H4Cl2O

Molecular Weight

199.03 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)prop-2-ynal

InChI

InChI=1S/C9H4Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H

InChI Key

NOISOSBHCJFYHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#CC=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(3,4-dichlorophenyl)-2-propyn-1-ol (2.980 g, P7, from Method A and B described for P7) in dry DCM (74 mL) and Dess-Martin periodinane (9.43 g) was added. The mixture was stirred at room temperature over night. NaS2O3 (19 g) and NaHCO3 saturated solution were then added to the mixture and it was stirred at room temperature for 1 hour. Then the organic phase was separated and washed with brine. The organic layer was dried and concentrated under reduced pressure to give the crude title product (2.9 g) that was used without further purification.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
9.43 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaS2O3
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate (24.23 g; 112.4 mmol; 2 eq) was added to a stirred solution of 3-(3,4-dichlorophenyl)prop-2-yn-1-ol (11.3 g; 56.2 mmol) in dichloromethane (225 mL) at room temperature. The mixture was stirred for 3.5 h until TLC (2:1 heptane/ethyl acetate) indicated the disappearance of the starting propargyl alcohol. The mixture was then filtered through a bed of celite, and the filter cake was rinsed with dichloromethane (150 mL). The dichloromethane was concentrated using a rotary evaporator to give the desired product (5.48 g; 27.5 mmol; 49%) which was used in the next step without further purification. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.20 (d, 1H) 7.31 (d, 1H) 7.51 (s, 1H) 9.43 (s, 1H).
Quantity
24.23 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
49%

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